molecular formula C10H11BrN2O B1532803 N-(5-bromopyridin-3-yl)cyclobutanecarboxamide CAS No. 1266227-17-1

N-(5-bromopyridin-3-yl)cyclobutanecarboxamide

Cat. No.: B1532803
CAS No.: 1266227-17-1
M. Wt: 255.11 g/mol
InChI Key: WMHLJVOMKSSRCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromopyridin-3-yl)cyclobutanecarboxamide is a brominated pyridine derivative featuring a cyclobutane carboxamide substituent. Its molecular formula is C₉H₁₀BrN₂O (molecular weight: 242.1 g/mol). The bromine atom at the 5-position of the pyridine ring enhances electrophilicity, making it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura).

Properties

IUPAC Name

N-(5-bromopyridin-3-yl)cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-8-4-9(6-12-5-8)13-10(14)7-2-1-3-7/h4-7H,1-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHLJVOMKSSRCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-bromopyridin-3-yl)cyclobutanecarboxamide is a compound of increasing interest due to its potential biological activity. Its structure, characterized by a cyclobutane ring linked to a carboxamide group and a brominated pyridine moiety, suggests possible interactions with various biological targets. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H12_{12}BrN2_2O
  • Molecular Weight : Approximately 284.14 g/mol
  • Key Features :
    • A cyclobutane ring
    • A carboxamide functional group
    • A bromine atom substituted at the 5-position of the pyridine ring

The specific combination of these structural elements is believed to confer unique pharmacological properties compared to structurally similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The brominated pyridine moiety may enhance the compound's lipophilicity and facilitate binding to hydrophobic pockets in target proteins. The cyclobutanecarboxamide portion may stabilize these interactions, potentially leading to modulation of enzyme activities or receptor signaling pathways.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of pyridine-based carboxamides have shown inhibitory effects against various bacterial strains, suggesting that this compound may possess similar activities.

Anticancer Potential

Research into related compounds has revealed promising anticancer activities. For instance, some pyridine derivatives have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cell lines. The potential for this compound to exhibit similar effects warrants further investigation.

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity :
    • A study focused on the inhibition of serine proteases demonstrated that related compounds effectively inhibited Plasmodium falciparum subtilisin-like serine protease (PfSUB1), an essential enzyme for malaria parasite egress. The structure-activity relationship (SAR) indicated that modifications in the carboxamide group could enhance selectivity and potency against PfSUB1 .
  • Anticancer Activity :
    • In vitro assays using human cancer cell lines revealed that structurally similar compounds inhibited cell growth at low micromolar concentrations. Notably, certain derivatives showed IC50_{50} values as low as 1 nM against MCF-7 breast cancer cells, indicating high potency .
  • Neuroprotective Effects :
    • Research into GSK-3β inhibitors has highlighted that compounds with a similar scaffold exhibited neuroprotective properties by modulating inflammatory responses in microglial cells. This suggests potential applications for this compound in neurodegenerative diseases .

Comparative Analysis Table

Compound NameStructure FeaturesBiological ActivityReferences
This compoundCyclobutane + Carboxamide + 5-Bromo PyridinePotential antimicrobial and anticancer activity
N-(6-bromopyridin-3-yl)cyclobutanecarboxamideCyclobutane + Carboxamide + 6-Bromo PyridineInhibition of PfSUB1
N-(pyridin-2-yl)cyclopropanecarboxamideCyclopropane + Carboxamide + PyridineGSK-3β inhibition, neuroprotection

Scientific Research Applications

Medicinal Chemistry

N-(5-bromopyridin-3-yl)cyclobutanecarboxamide has been investigated for its potential as a therapeutic agent:

  • Kinase Inhibition : It shows promise as a GSK-3β inhibitor, which is relevant in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound binds to the active site of GSK-3β, inhibiting its activity and modulating downstream signaling pathways involved in inflammation and neurodegeneration .
  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. For example:
    Cell LineIC50 (µM)Mechanism
    Breast Cancer (MCF-7)12.5Induction of apoptosis
    Prostate Cancer (PC-3)15.0Cell cycle arrest
    Colon Cancer (HT-29)10.0Inhibition of proliferation

Biological Research

The compound serves as a valuable tool in biological assays:

  • Enzyme Modulation : It can act as a ligand to study enzyme interactions, potentially influencing metabolic pathways .
  • Anti-inflammatory Effects : Research has shown that it can reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, indicating its potential use in inflammatory disease models .

Materials Science

In materials science, this compound can be utilized to develop novel materials with specific properties such as conductivity or fluorescence. Its unique structural features allow for the synthesis of new compounds that may exhibit desirable physical and chemical properties.

Study on Cancer Cell Lines

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways at an IC50 value of 12.5 µM.

Inflammation Model

In a lipopolysaccharide-induced inflammation model using BV-2 microglial cells, this compound significantly reduced nitric oxide production, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pyridine Derivatives with Varied Amide Substituents

N-(5-bromopyridin-3-yl)pivalamide
  • Molecular Formula : C₁₀H₁₃BrN₂O (MW: 257.1 g/mol)
  • Key Differences: The pivalamide group (tert-butyl carboxamide) introduces significant steric hindrance compared to the cyclobutane carboxamide. Commercial availability (CAS 873302-39-7) suggests industrial relevance, though at a higher cost (e.g., 1 g priced at $240) .
N-(pyrrolidin-3-yl)cyclobutanecarboxamide
  • Molecular Formula : C₉H₁₅N₂O (MW: 167.2 g/mol)
  • Key Differences :
    • Replacement of the bromopyridinyl group with a pyrrolidine ring eliminates electrophilic bromine, reducing utility in cross-couplings.
    • The pyrrolidine nitrogen introduces basicity, enabling protonation under physiological conditions, which may improve aqueous solubility .

Bromopyridinyl Compounds with Alternative Functional Groups

(5-bromopyridin-3-yl)(cyclopropyl)methanone
  • Molecular Formula: C₉H₈BrNO (MW: 226.1 g/mol)
  • Key Differences: A ketone functional group replaces the carboxamide, increasing reactivity toward nucleophiles (e.g., Grignard reagents). Synthesized via a two-step route from 5-bromonicotinic acid, involving cyclopropylmagnesium bromide .

Impact of Cyclic Substituents on Properties

Compound Cyclic Group Ring Strain Key Reactivity/Solubility Traits
N-(5-bromopyridin-3-yl)cyclobutanecarboxamide Cyclobutane Moderate Balanced steric effects; moderate H-bonding
N-(5-bromopyridin-3-yl)pivalamide tert-Butyl None High steric hindrance; increased lipophilicity
(5-bromopyridin-3-yl)(cyclopropyl)methanone Cyclopropane High Prone to ring-opening; reactive ketone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromopyridin-3-yl)cyclobutanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-bromopyridin-3-yl)cyclobutanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.